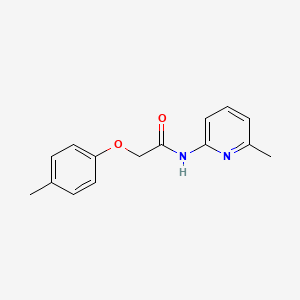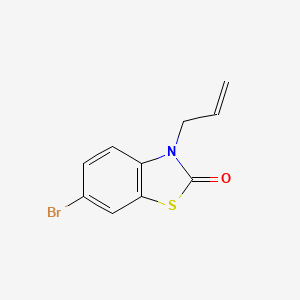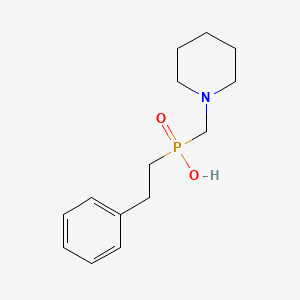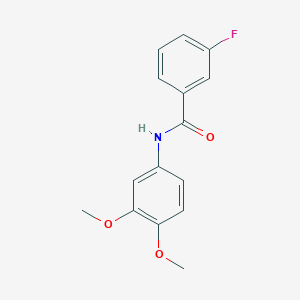
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide, also known as MPMPA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound belongs to the class of acetamides and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the inhibition of enzymes. In cancer research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. In Alzheimer's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. In Parkinson's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to increase the levels of acetylcholine in the brain and improve cognitive function. In Parkinson's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method, which can be carried out using commercially available reagents. One limitation of using 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide in lab experiments is its limited solubility in water, which may limit its use in certain assays. Another limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
For 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide research include further studies on its mechanism of action, safety and efficacy in humans, and potential as a therapeutic agent for other diseases.
Synthesis Methods
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-methylphenoxy)acetic acid with 6-methyl-2-pyridinamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction can be carried out in a solvent, such as dichloromethane or dimethylformamide (DMF), at room temperature or under reflux conditions. After the reaction, the product can be purified using column chromatography or recrystallization.
Scientific Research Applications
2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in memory and learning. In Parkinson's disease research, 2-(4-methylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress and neurotoxicity.
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-6-8-13(9-7-11)19-10-15(18)17-14-5-3-4-12(2)16-14/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBWNOKYGMQIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)

![2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)
![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)

![N-[4-(dimethylamino)phenyl]-1-naphthamide](/img/structure/B5620981.png)
![1-(cyclobutylcarbonyl)-N-[1-(2-pyrimidinyl)-3-piperidinyl]-4-piperidinecarboxamide](/img/structure/B5620987.png)

![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5620997.png)
![N-{[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5620998.png)


![2-ethyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5621020.png)